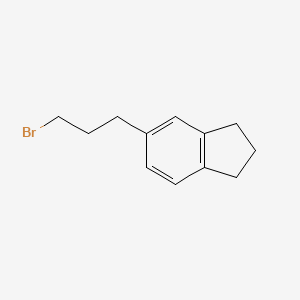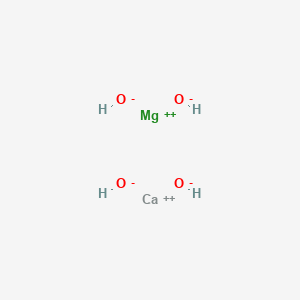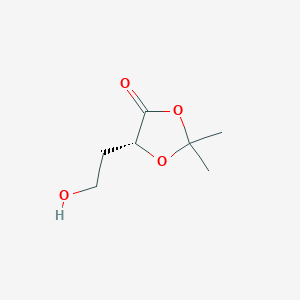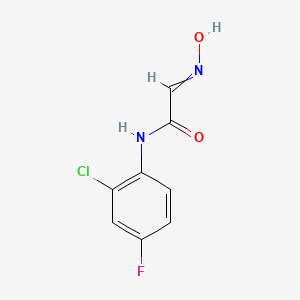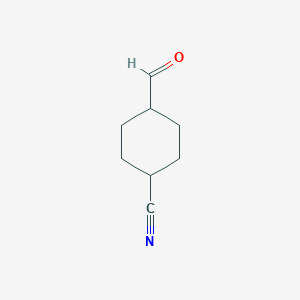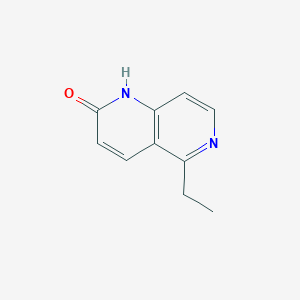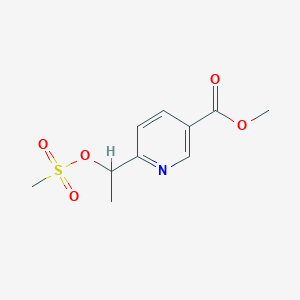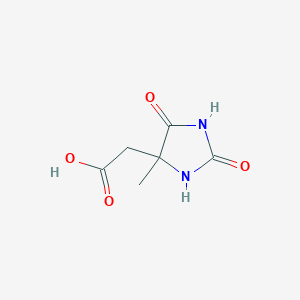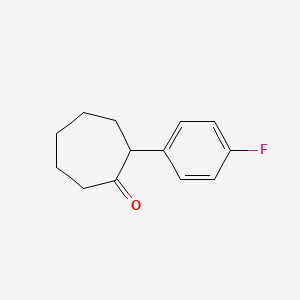
2-(4-Fluorophenyl)cycloheptan-1-one
Übersicht
Beschreibung
2-(4-Fluorophenyl)cycloheptan-1-one is an organic compound that belongs to the family of cyclic ketones It features a seven-membered carbon ring with a ketone functional group and a fluorophenyl group attached to the second carbon of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cycloheptan-1-one can be achieved through several methodsAnother method is the ring expansion of cyclohexanone using diazomethane, which forms a seven-membered ring that can then be functionalized with a fluorophenyl group .
Industrial Production Methods
Industrial production of this compound typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide . This method is efficient and yields high purity products suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and certain polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)cycloheptan-1-one involves its interaction with various molecular targets. The fluorophenyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A six-membered ring ketone.
Cyclooctanone: An eight-membered ring ketone.
Tropinone: A bicyclic ketone with a nitrogen atom.
Uniqueness
2-(4-Fluorophenyl)cycloheptan-1-one is unique due to its seven-membered ring structure and the presence of a fluorophenyl group. This combination imparts distinct chemical properties, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C13H15FO |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15FO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 |
InChI-Schlüssel |
CEJBBEFGVINCNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(thieno[3,2-d]pyrimidin-4-yloxy)benzenamine](/img/structure/B8693222.png)


